B1575254 gp100 (intron 4)

gp100 (intron 4)

Número de catálogo B1575254
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Melanocyte protein PMEL; gp100; pmel 17

Aplicaciones Científicas De Investigación

1. Tumor Antigen Recognition

The gp100 gene, specifically the variant gp100-in4 which retains the entire fourth intron, is recognized by melanoma-reactive T cells. This variant creates an additional 35 amino acids not found in the normal gp100 glycoprotein, resulting in the formation of a non-mutated epitope that is recognized by T cells. This discovery broadens the understanding of antigens recognized by melanoma-reactive T cells, including aberrant transcripts of melanosomal genes (Robbins et al., 1997).

2. Development of Cytotoxic T Lymphocyte (CTL) Lines

Peripheral blood mononuclear cells from melanoma patients were successfully sensitized in vitro with synthetic peptides from gp100 to elicit antigen-specific CTL lines against multiple gp100 epitopes. These CTL lines, grown in low-dose interleukin 2, exhibited antigen-specific, MHC class I-restricted lysis of melanoma cell lines, demonstrating the immunogenic potential of gp100 peptides for developing potent CTLs for cancer immunotherapy (Salgaller et al., 1995).

3. Role in Vaccine Development

A study on melanocyte lineage-specific antigen gp100 emphasized its potential as a target for specific immunotherapy against melanoma. The study demonstrated that CTL derived from a melanoma patient could recognize gp100 in the context of HLA-A2.1, suggesting gp100's utility in developing targeted cancer vaccines (Bakker et al., 1994).

4. Identification of Subdominant CTL Epitopes

Research on the gp100 melanoma-associated tumor antigen identified several peptides representing subdominant CTL epitopes. These epitopes were not recognized in natural immune responses in melanoma patients but were immunogenic when peptides were used to induce T cell responses, indicating their potential in immune-based therapies (Tsai et al., 1997).

5. Enhanced Immune Response with Recombinant Adenovirus-Transduced Dendritic Cells

A study showed that gp100-specific immunity in mice could be enhanced using bone-marrow-derived dendritic cells transduced with adenovirus encoding gp100. This method resulted in potent T-cell-mediated protective immunity and a significant reduction in established tumors, emphasizing the importance of CD4+ T cells in the development of antigen-specific cancer vaccines (Wan et al., 1999).

6. Synthetic Peptide Vaccine for Metastatic Melanoma

A synthetic peptide vaccine based on gp100 was used to treat patients with metastatic melanoma. The majority of patients were successfully immunized with this peptide, and a significant proportion showed objective cancer responses, highlighting the promise of synthetic peptide vaccines based on cancer antigens for novel cancer immunotherapies (Rosenberg et al., 1998).

7. Genetic Vaccination Against Melanocyte Lineage-Specific Antigen gp100

Genetic vaccination against gp100 in a mouse model resulted in specific antitumor immunity, as evidenced by the protection against a lethal challenge with melanoma and the generation of both cytotoxic T cells and IgG specific for gp100. This approach showcases the potential of genetic vaccination in eliciting robust antitumor responses (Schreurs et al., 1998).

Propiedades

Secuencia

VYFFLPDHL

Fuente

Homo sapiens (human)

Almacenamiento

Common storage 2-8℃, long time storage -20℃.

Sinónimo

Melanocyte protein PMEL (intron 4); gp100 (intron 4)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.